1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that features a urea core linked to cyclopentyl, phenyl, pyridinyl, and pyrazolyl groups
Properties
IUPAC Name |
1-cyclopentyl-3-phenyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22(24-19-6-2-1-3-7-19)27(20-8-4-5-9-20)17-16-26-15-12-21(25-26)18-10-13-23-14-11-18/h1-3,6-7,10-15,20H,4-5,8-9,16-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDOUGOXTHXHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable pyridine derivative, the pyrazole ring can be formed through cyclization reactions involving hydrazine and appropriate diketones or aldehydes.
Urea Formation: The urea core is introduced by reacting an isocyanate derivative with an amine. In this case, the cyclopentyl and phenyl groups are attached to the urea nitrogen atoms.
Linking the Pyrazole and Urea: The final step involves linking the pyrazole ring to the urea core via an ethyl bridge, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole or pyridine rings, potentially forming N-oxides.
Reduction: Reduction reactions can target the urea group, converting it to amines under strong reducing conditions.
Substitution: The aromatic rings (phenyl, pyridinyl) can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxides of the pyrazole or pyridine rings.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple aromatic rings and a urea core suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological macromolecules.
Comparison with Similar Compounds
1-Cyclopentyl-3-phenylurea: Lacks the pyrazole and pyridine rings, making it less complex.
1-(2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea: Similar structure but without the cyclopentyl and phenyl groups.
Uniqueness: 1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to its combination of cyclopentyl, phenyl, pyridinyl, and pyrazolyl groups, which confer distinct chemical properties and potential biological activities. This structural complexity allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and development.
Biological Activity
1-Cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure consists of a cyclopentyl group, a phenyl group, and a pyridine-pyrazole moiety linked via a urea functional group.
The biological activity of 1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea primarily involves interaction with specific biological targets:
- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as acid-base balance and fluid secretion. The urea moiety likely contributes to binding affinity through interactions with the zinc ion in the enzyme's active site .
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit moderate antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds were reported around 250 μg/mL .
- Proteolysis Targeting Chimeras (PROTACs) : The compound's structure suggests potential as a cereblon ligand, facilitating targeted protein degradation via the ubiquitin-proteasome system. This mechanism is pivotal in developing therapies for diseases like cancer.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through multiple pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival.
In Vivo Studies
In vivo studies have demonstrated that related pyrazole derivatives exhibit significant anti-inflammatory effects, potentially through the modulation of cytokine release and reduction of inflammatory markers in animal models .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including urea-based compounds. The results indicated that these compounds exhibited bacteriostatic effects at concentrations ranging from 125 to 250 μg/mL against gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl and pyridine rings could enhance activity.
Case Study 2: Cancer Cell Line Testing
In another investigation, 1-cyclopentyl-3-phenyl-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea was tested against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects. Mechanistic studies revealed that it induces cell cycle arrest and apoptosis in treated cells.
Data Table: Biological Activities Summary
Q & A
Basic: What are the key considerations for optimizing the synthesis of this urea-pyrazole derivative?
The synthesis of this compound requires precise control of reaction conditions to achieve high yields and purity. Critical steps include:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the urea and pyrazole moieties .
- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution reactions between intermediates .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., cyclization) to prevent side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
Basic: What analytical techniques are recommended for structural characterization?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; pyridin-4-yl aromatic protons at δ 8.5–8.7 ppm) .
- XRD Analysis : Single-crystal X-ray diffraction resolves stereochemistry, particularly for the pyrazole-urea linkage .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 407.22) .
Advanced: How can conflicting bioactivity data across assays be resolved?
Discrepancies often arise from assay-specific conditions or off-target effects. Mitigation strategies include:
- Comparative Studies : Test the compound against structural analogs (e.g., replacing pyridin-4-yl with pyridin-3-yl) to isolate substituent-specific effects .
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cellular viability assays to distinguish direct vs. indirect effects .
Advanced: What methodologies are effective for studying target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonds between the urea group and catalytic residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized targets .
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding site residues .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
| Substituent Variation | Biological Impact | Methodology |
|---|---|---|
| Pyridin-4-yl → Pyridin-3-yl | Reduced kinase inhibition (ΔIC50 = 2.5×) | Competitive binding assays |
| Cyclopentyl → Cyclohexyl | Increased metabolic stability (t1/2 ↑ 40%) | Microsomal stability assays |
| Phenyl → 4-Fluorophenyl | Enhanced selectivity for PARP-1 (SI = 8.7) | Selectivity profiling |
Advanced: What strategies improve compound stability in biological assays?
- pH Optimization : Buffers (pH 7.4) minimize urea hydrolysis .
- Solvent Selection : Use DMSO stock solutions (<10 mM) to prevent aggregation .
- Light Sensitivity : Store at –20°C in amber vials to avoid photodegradation of the pyrazole ring .
Advanced: How can computational modeling guide lead optimization?
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to assess binding pocket flexibility (e.g., RMSD < 2.0 Å for stable complexes) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., cyclopentyl vs. cyclopropyl) .
- ADMET Prediction : Tools like SwissADME estimate logP (target: 2.5–3.5) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
